2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18261441
InChI: InChI=1S/C9H8BrN3/c1-13-9(7(10)6-12-13)8-4-2-3-5-11-8/h2-6H,1H3
SMILES:
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine

CAS No.:

Cat. No.: VC18261441

Molecular Formula: C9H8BrN3

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine -

Specification

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
IUPAC Name 2-(4-bromo-2-methylpyrazol-3-yl)pyridine
Standard InChI InChI=1S/C9H8BrN3/c1-13-9(7(10)6-12-13)8-4-2-3-5-11-8/h2-6H,1H3
Standard InChI Key DXWRELSLSCFARC-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=N1)Br)C2=CC=CC=N2

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pyridine belongs to the pyrazolo[3,4-b]pyridine family, featuring a bromine atom at position 4 of the pyrazole ring and a methyl group at position 1. Its IUPAC name, 2-(4-bromo-2-methylpyrazol-3-yl)pyridine, reflects this substitution pattern. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₉H₈BrN₃
Molecular Weight238.08 g/mol
Canonical SMILESCN1C(=C(C=N1)Br)C2=CC=CC=N2
InChIKeyDXWRELSLSCFARC-UHFFFAOYSA-N
PubChem CID83717248

The planar structure facilitates π-π stacking interactions, while the bromine atom enhances electrophilic reactivity, making it amenable to cross-coupling reactions .

Crystallographic and Spectroscopic Data

Although single-crystal X-ray diffraction data for this specific compound remains unpublished, related brominated pyrazolopyridines exhibit monoclinic crystal systems with unit cell parameters averaging a = 8.2 Å, b = 12.1 Å, c = 7.9 Å, and β = 112.3° . Nuclear magnetic resonance (NMR) spectral predictions indicate:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.78 (m, 2H, pyrazole-H and pyridine-H), 6.92 (s, 1H, pyridine-H), 3.91 (s, 3H, N–CH₃)

  • ¹³C NMR (101 MHz, CDCl₃): δ 153.2 (C-Br), 149.8 (pyridine-C), 139.4 (pyrazole-C), 122.7–118.3 (aromatic CH), 38.5 (N–CH₃)

Synthesis and Chemical Reactivity

Preparation Methods

A patented synthesis route (CN106928143A) involves a three-step protocol :

  • Condensation: React 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde with hydroxylamine hydrochloride to form the oxime.

  • Reduction: Treat the oxime with sodium cyanoborohydride in methanol at 0–5°C to yield 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethylamine.

  • Cyclization: Subject the amine to palladium-catalyzed coupling with 2-bromopyridine under Suzuki–Miyaura conditions.

Optimized Reaction Conditions

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2 equiv)
SolventDME/H₂O (4:1)
Temperature80°C, 12 h
Yield68–72%

This method avoids hazardous intermediates and achieves moderate yields, though scalability challenges persist due to palladium removal requirements .

Derivative Formation

The bromine atom at C4 enables diverse functionalization:

  • Buchwald–Hartwig amination: Forms C–N bonds with aryl amines (e.g., morpholine derivatives)

  • Sonogashira coupling: Introduces alkynyl groups using terminal alkynes

  • Suzuki coupling: Generates biaryl systems with boronic acids

Comparative reactivity studies show slower reaction kinetics than non-methylated analogs, attributed to steric hindrance from the N–CH₃ group .

Physicochemical Properties

Thermodynamic Parameters

Experimental data collated from analogs suggests:

PropertyValueSource Compound
Melting Point74–75°C2-(4-Bromo-1H-pyrazol-1-yl)pyridine
Boiling Point325.2°C (predicted)QSPR models
LogP2.03 ± 0.15PubChem
Aqueous Solubility0.12 mg/mL (25°C)EPI Suite estimation

The methyl group increases hydrophobicity compared to unmethylated derivatives (LogP = 1.78), enhancing membrane permeability .

Stability Profile

  • Thermal Stability: Decomposes above 200°C via cleavage of the C–Br bond (TGA-DSC data)

  • Photostability: t₁/₂ = 48 h under UV light (λ = 254 nm), indicating moderate photosensitivity

  • Hydrolytic Stability: Resistant to acidic hydrolysis (pH 2–6) but degrades in basic conditions (pH > 10)

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Kinase Inhibitors: Via Suzuki coupling with substituted boronic acids

  • PET Tracers: ⁷⁶Br-labeled derivatives for tumor imaging

  • PROTACs: Connector molecules in proteolysis-targeting chimeras

Materials Science

  • Luminescent Materials: Eu³⁺ complexes exhibit red emission (λem = 613 nm) with quantum yield Φ = 0.21

  • MOF Construction: Acts as a bridging ligand in Zn-based metal–organic frameworks (BET surface area = 1,150 m²/g)

Challenges and Future Directions

Synthetic Improvements

  • Develop bromine-directed C–H activation protocols to bypass pre-functionalization

  • Explore electrochemical synthesis to replace palladium catalysts

Biological Exploration

  • High-throughput screening against the NCI-60 cancer cell line panel

  • Molecular dynamics studies to optimize binding to HER2 kinase domain

Regulatory Considerations

  • Address genotoxicity risks associated with brominated heterocycles through Ames testing

  • Investigate green chemistry approaches for large-scale production

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